1-(4-aminophenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCQECJIGMFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472610 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62044-15-9 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Aminophenyl Propan 2 One and Analogues
Primary Synthesis Routes to the Aminophenyl Propanone Core
The formation of the core structure of 1-(4-aminophenyl)propan-2-one relies on established organic reactions, which are often adapted and optimized for this specific target molecule.
A common and effective two-step approach for synthesizing the aminophenyl propanone core involves the reduction of a nitro-substituted precursor. This method begins with the synthesis of a nitrophenyl propanone, such as 1-(4-nitrophenyl)propan-2-one, which is then converted to the desired amino compound.
The reduction of the nitro group to an amine is a well-established transformation in aromatic chemistry. Catalytic hydrogenation is a frequently employed technique for this conversion. For instance, the nitro intermediate can be hydrogenated using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695). Other reducing agents and conditions can also be utilized, including iron powder in glacial acetic acid, which offers selectivity by reducing the nitro group without affecting other functional groups like ketones.
Table 1: Conditions for Nitro Group Reduction
| Precursor | Reagents/Catalyst | Solvent | Temperature | Pressure | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|---|
| 1-(4-Nitrophenyl)-2-methylpropan-1-one | 5% Pd/C, H₂ | Ethanol | 80°C | 5 bar | 1-(4-Aminophenyl)-2-methylpropan-1-one | 85-90 | |
| 1-(4-Hydroxy-3-nitrophenyl)propan-2-one | Fe powder, glacial acetic acid | - | 80°C | - | 1-(3-Amino-4-hydroxyphenyl)propan-2-one | 56 |
This table is representative of typical reduction conditions and may not be exhaustive.
The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring and represents another key strategy for synthesizing the propanone core. google.comorganic-chemistry.org This reaction typically involves reacting an aniline (B41778) derivative with an acylating agent, such as chloroacetone (B47974) or isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
However, the direct Friedel-Crafts acylation of aniline and its derivatives can be challenging. The basic amino group can coordinate with the Lewis acid catalyst, deactivating it and hindering the reaction. google.comlookchem.com To overcome this, the amino group is often protected, for example, as an anilide, before acylation. google.com Alternatively, specialized catalytic systems have been developed to facilitate the direct acylation of aniline derivatives. lookchem.comresearchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. For Friedel-Crafts acylations, key parameters include catalyst loading, solvent choice, and temperature control. For example, using a slight excess of the Lewis acid catalyst and conducting the reaction at low temperatures (0–5°C) can help minimize the formation of side products.
In the case of nitro group reductions, the choice of catalyst and reaction conditions can influence the selectivity and efficiency of the transformation. For industrial-scale synthesis, continuous flow reactors may be employed to ensure consistent quality and high throughput. Purification of the final product is often achieved through crystallization or chromatographic methods.
Derivatization and Functionalization Strategies of the Parent Compound
The parent compound, this compound, possesses two reactive functional groups—the amino group and the ketone moiety—that allow for a wide range of chemical transformations.
The primary amino group on the phenyl ring is a versatile handle for derivatization.
Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640). This reaction can be used to introduce various acyl groups, modifying the compound's properties.
Alkylation: Reductive alkylation, involving the reaction with aldehydes in the presence of a reducing agent, can be used to introduce alkyl groups to the amino function.
Condensation: The amino group can participate in condensation reactions with various electrophiles. For example, it can react with isothiocyanates to form thiourea (B124793) analogues or with α-haloketones. researchgate.netnih.gov It can also be involved in cyclization reactions to form heterocyclic systems. researchgate.net
The ketone group also offers opportunities for a variety of chemical modifications.
Oxime Formation: The ketone can react with hydroxylamine (B1172632) to form an oxime. nih.govniscpr.res.in This is a straightforward reaction that converts the carbonyl group into a C=N-OH functionality. niscpr.res.in For instance, 2-((4-acetylphenyl)amino)-1-phenylethan-1-one can be converted to its corresponding oxime by reacting with hydroxylamine hydrochloride and sodium acetate (B1210297). nih.gov
Carbonyl Condensations: The ketone's α-protons are acidic enough to participate in base-catalyzed aldol-type condensation reactions. The ketone can also be a substrate in Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like structures, which can then be used in further cyclization reactions. researchgate.net
Synthesis of Chalcone (B49325) Derivatives from this compound Precursors
The synthesis of chalcones, which are characterized by an α,β-unsaturated ketone system, frequently employs the Claisen-Schmidt condensation. wikipedia.orgbyjus.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In the context of this compound precursors like 4-aminoacetophenone, this reaction is a cornerstone for generating a diverse array of chalcone derivatives.
The general synthetic scheme involves the reaction of a substituted 1-(4-aminophenyl)ethanone with various benzaldehyde (B42025) derivatives in the presence of a base, such as sodium hydroxide (B78521) in ethanol. researchgate.netmdpi.com This method has been utilized to synthesize a series of (E)-1-(4-aminophenyl)-3-(substituted-phenyl)prop-2-en-1-ones. researchgate.net The amino group on the phenyl ring is a key feature, and its presence has been noted for its potential influence on the biological properties of the resulting chalcones. researchgate.net
Novel chalcone derivatives containing a 4,7-ethanoisoindole-1,3-dione moiety have also been synthesized. acgpubs.org This multi-step synthesis starts with the reaction of 1,3-cyclohexadiene (B119728) and maleic anhydride to form an adduct, which is then reacted with 1-(4-aminophenyl)ethanone. acgpubs.org The resulting intermediate undergoes a piperidine-catalyzed addition with various benzaldehyde derivatives to yield the final chalcone products. acgpubs.org
The following table summarizes the synthesis of various chalcone derivatives from 4-aminoacetophenone, a direct precursor to the title compound.
| Chalcone Derivative | Aldehyde Reactant | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| (E)-1-(4-aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | 4-ethoxybenzaldehyde | NaOH / Ethanol | Not specified | researchgate.net |
| (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-nitrobenzaldehyde | Not specified | Not specified | researchgate.net |
| (E)-1-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | 2-methoxybenzaldehyde | NaOH / Ethanol | 75% | mdpi.com |
| (E)-1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 3,4-dimethoxybenzaldehyde | KOH (solid) | 70% | jacsdirectory.com |
Heterocyclic Synthesis Applications Utilizing Aminophenyl Propanone Scaffolds
The aminophenyl propanone scaffold is a valuable building block for the synthesis of a variety of heterocyclic compounds due to the presence of reactive functional groups: the amino group and the ketone.
Imidazole (B134444) and Pyrimidine (B1678525) Ring Formations
Imidazole Derivatives: Imidazole derivatives can be synthesized from precursors such as 1-(4-aminophenyl)ethan-1-one. One approach involves the reaction with α-haloketones. nih.gov For instance, the reaction of 1-(4-aminophenyl)ethan-1-one with various α-haloketones in a refluxing mixture of propan-2-ol and water leads to the formation of 2-((4-acetylphenyl)amino)ketone intermediates, which can then be cyclized to form imidazole rings. nih.gov Another method involves a one-pot, solvent-free reaction of an o-phenylenediamine, an aromatic aldehyde, and ammonium (B1175870) acetate at elevated temperatures to produce benzimidazole (B57391) derivatives. asianpubs.org
Pyrimidine Derivatives: The pyrimidine ring system can be constructed using chalcones derived from aminophenyl propanone precursors. A common method is the reaction of these chalcones with guanidine (B92328) hydrochloride, which leads to the formation of 2,4,6-trisubstituted pyrimidines. heteroletters.org This reaction provides a pathway to compounds with potential biological activities. heteroletters.org Another strategy involves the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, which can be adapted to synthesize pyrimidine derivatives. semanticscholar.org Lipidated 4,6-diarylpyrimidines have been synthesized by refluxing long-chain alkoxy-substituted chalcones with urea, thiourea, or guanidine carbonate in an alkaline medium. nih.gov
Quinoline (B57606) and Furoquinoline Derivatives
Quinoline Derivatives: The Friedländer synthesis is a prominent method for constructing quinoline rings, which involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.gov An enhanced, solvent-free method for synthesizing 1-(4-phenylquinolin-2-yl)propan-1-one has been reported, utilizing the reaction of 2-aminobenzophenone (B122507) with pentan-2,3-dione in the presence of poly(phosphoric acid) as a catalyst at 90 °C. nih.govacs.org
Furoquinoline Derivatives: The synthesis of furoquinoline alkaloids, such as dictamnine, can be achieved through multi-step processes. google.com One approach involves the ring closure of phenyl-imido-tetron-α-carboxylic acid ethylester, followed by methylation and subsequent chemical transformations to yield the furoquinoline core. google.com Palladium-catalyzed heteroannulation represents another strategy for constructing furoquinoline derivatives. unisa.ac.za
Triazole and Thiadiazine Cyclizations
Triazole Derivatives: 1,2,4-Triazole (B32235) derivatives can be synthesized from aminophenyl precursors. One synthetic route involves the reaction of 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol with α-bromo ketones in refluxing ethanol, followed by the addition of anhydrous sodium acetate. dypvp.edu.in This leads to the formation of 4-(6-aryl-5H- researchgate.netacgpubs.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.dergipark.org.trthiazin-3-yl)aniline derivatives. dypvp.edu.in Another method involves the reaction of phenacyl chloride derivatives with 1,2,4-triazole in the presence of sodium bicarbonate to yield intermediate compounds that can be further modified. nih.gov
Thiadiazine Derivatives: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been explored, with some methods involving the cyclization of thiosemicarbazide (B42300) precursors. doi.org The aforementioned synthesis of 4-(6-aryl-5H- researchgate.netacgpubs.orgCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.dergipark.org.trthiazin-3-yl)aniline also demonstrates the formation of a fused thiadiazine ring system. dypvp.edu.in
Green Chemistry Approaches in Synthetic Design (e.g., Solvent-Free Methods)
In recent years, there has been a significant shift towards the development of environmentally benign synthetic protocols. For the synthesis of derivatives from this compound precursors, solvent-free methods have emerged as a promising green chemistry approach.
The Claisen-Schmidt condensation for the synthesis of chalcones has been successfully adapted to solvent-free conditions. jacsdirectory.comresearchgate.net This typically involves grinding the reactants, such as 4-aminoacetophenone and a substituted benzaldehyde, with a solid base like potassium hydroxide in a mortar and pestle. jacsdirectory.com This method not only reduces the use of hazardous organic solvents but can also lead to high yields and simplified product isolation. jacsdirectory.comresearchgate.net Research has shown that chalcones with higher melting points (above 80 °C) are often obtained in high yields using this technique. researchgate.net
The following table highlights the advantages of solvent-free synthesis for chalcones.
| Reaction | Conventional Method | Solvent-Free Method | Reference |
|---|---|---|---|
| Chalcone Synthesis | Often requires organic solvents like ethanol, leading to solvent waste. | Grinding reactants with a solid base, eliminating the need for a solvent. | jacsdirectory.comresearchgate.net |
| Reaction Time | Can be several hours. | Often shorter reaction times. | jacsdirectory.com |
| Product Isolation | May involve extraction and purification steps. | Simpler work-up, often involving dilution with water and filtration. | jacsdirectory.com |
Catalytic Strategies in Aminophenyl Propanone Synthesis and Post-Synthetic Modification
Catalysis plays a crucial role in both the synthesis of the aminophenyl propanone core and its subsequent chemical transformations.
Synthesis of the Aminophenyl Propanone Scaffold: A primary method for synthesizing this compound involves the catalytic hydrogenation of its nitro precursor, 1-(4-nitrophenyl)propan-2-one. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Post-Synthetic Modification: Catalytic methods are extensively used to modify the aminophenyl propanone scaffold and its derivatives.
Friedel-Crafts Acylation: This reaction is fundamental for introducing the propanone side chain onto the aromatic ring. It typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the aminophenyl propanone structure.
Heterocycle Formation: As discussed in section 2.2.4, various catalysts are employed in the synthesis of heterocyclic systems. For example, piperidine (B6355638) is used as a catalyst in the synthesis of some chalcone derivatives, acgpubs.org and poly(phosphoric acid) is used in the Friedländer synthesis of quinolines. nih.govacs.org Copper(II) catalysts have also been employed in one-pot syntheses of quinolines. nih.gov
The table below provides examples of catalytic strategies.
| Reaction Type | Catalyst | Substrate/Reactants | Product Type | Reference |
|---|---|---|---|---|
| Nitro Group Reduction | Pd/C | 1-(4-Nitrophenyl)propan-2-one | This compound | |
| Friedel-Crafts Acylation | AlCl₃ | Toluene derivative and Acyl Chloride | Aryl Ketone | |
| Chalcone Synthesis | Piperidine | 2-(4-acetylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione and Benzaldehydes | Chalcone Derivatives | acgpubs.org |
| Quinoline Synthesis (Friedländer) | Poly(phosphoric acid) | 2-Aminobenzophenone and Pentan-2,3-dione | Quinoline Derivative | nih.govacs.org |
| Quinoline Synthesis | Cu(II) | Substituted anilines and Dimethyl acetylenedicarboxylate | Quinoline Derivatives | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization in Research
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 1-(4-aminophenyl)propan-2-one, key vibrational bands are expected for its amine, aromatic, and ketone moieties.
The primary amine (NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the region of 3350–3450 cm⁻¹. The carbonyl (C=O) stretch of the ketone is a strong, characteristic band, generally appearing in the range of 1675-1710 cm⁻¹. acs.orgdiva-portal.org Aromatic ring vibrations, including C=C stretching, occur around 1600 cm⁻¹ and 1500 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups is found in the 2800-3000 cm⁻¹ range. diva-portal.orgnih.gov
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring |
| 3000 - 2850 | C-H Aliphatic Stretch | Methylene & Methyl |
| 1710 - 1675 | C=O Stretch | Ketone |
| 1620 - 1580 | C=C Aromatic Stretch | Phenyl Ring |
| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, FT-Raman would be expected to clearly show the aromatic C=C ring stretching vibrations and the C-C skeletal framework. researchgate.netresearchgate.net As with FTIR, the NH₂ and C=O groups would also produce characteristic signals, though their intensities may differ. The combination of both FTIR and FT-Raman provides a more complete picture of the compound's vibrational modes. researchgate.net
Table 2: Predicted FT-Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Assignment | Functional Group |
| 3450 - 3350 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Aromatic Stretch | Phenyl Ring |
| 1710 - 1675 | C=O Stretch | Ketone |
| 1620 - 1580 | C=C Aromatic Stretch | Phenyl Ring |
| 1350 - 1250 | C-N Stretch | Aryl Amine |
| 1010 - 990 | Aromatic Ring Breathing Mode | Phenyl Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of each atom can be mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its electronic environment. For this compound, distinct signals are expected for the aromatic protons, the methylene protons, and the methyl protons. The aromatic protons on the 4-aminophenyl group typically appear as a set of doublets in the downfield region (δ 6.5–7.5 ppm) due to the electron-donating effect of the amino group. The protons of the methylene group (CH₂) adjacent to the aromatic ring and the ketone would likely resonate as a singlet around δ 3.7 ppm. The methyl group (CH₃) protons adjacent to the carbonyl group are expected to appear as a sharp singlet in the upfield region, typically around δ 2.1–2.3 ppm. The protons of the amine (NH₂) group would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | # of Protons | Assignment |
| 6.9 - 7.2 | Doublet | 2H | Aromatic H (ortho to -CH₂) |
| 6.6 - 6.8 | Doublet | 2H | Aromatic H (ortho to -NH₂) |
| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ |
| ~3.7 | Singlet | 2H | -CH₂- |
| 2.1 - 2.3 | Singlet | 3H | -CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the wide range of chemical shifts (0-220 ppm), it is common for each unique carbon atom to produce a distinct signal. libretexts.org In this compound, the carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift expected in the δ 205–210 ppm region. The aromatic carbons resonate between δ 115 and 150 ppm, with the carbon attached to the electron-donating amino group being more shielded (further upfield) and the carbon attached to the alkyl chain being more deshielded. The aliphatic carbons of the methylene (-CH₂) and methyl (-CH₃) groups appear at the most upfield region of the spectrum.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 205 - 210 | C=O (Ketone) |
| ~147 | Aromatic C (-NH₂) |
| ~130 | Aromatic C (-CH₂) |
| ~128 | Aromatic CH |
| ~115 | Aromatic CH |
| ~50 | -CH₂- |
| ~30 | -CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro The absorption wavelength is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the aminophenyl group and the ketone's carbonyl group.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. libretexts.org These are typically found at shorter wavelengths, with one such transition likely responsible for the UV absorption noted around 254 nm during HPLC analysis. A less intense, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding (n) electrons to a π* antibonding orbital is also expected. uzh.ch
Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| λmax (nm) | Type of Transition | Chromophore |
| ~254 | π → π | Phenyl Ring |
| ~290-320 | n → π | Carbonyl Group |
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
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3.4. X-ray Diffraction Crystallography for Solid-State Structure 3.4.1. Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination 3.4.2. Analysis of Crystal Packing and Supramolecular Assembly 3.4.2.1. Characterization of Hydrogen Bonding Patterns (e.g., N-H···O, C-H···O, O-H···N) 3.4.2.2. Investigation of Pi-Pi (π-π) Stacking Interactions 3.4.3. Conformational Analysis and Dihedral Angle Determination in Crystalline States
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy. The B3LYP hybrid functional, often paired with Pople-style basis sets like 6-311++G(d,p), is frequently employed for these types of analyses. researchgate.netresearchgate.netacs.org
The first step in any computational analysis is to find the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. researchgate.net From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles can be precisely determined.
For 1-(4-aminophenyl)propan-2-one, one would expect the aminophenyl group to be largely planar, though the amino group itself may exhibit slight pyramidalization. The propanone chain introduces conformational flexibility. Studies on analogous compounds, such as (E)-1-(4-aminophenyl)-3-phenyl-prop-2-en-1-one, provide expected values for the aminophenyl portion of the molecule. researchgate.net
Table 1: Illustrative Optimized Structural Parameters (Calculated via DFT) Note: This data is representative, based on studies of structurally related molecules, as specific data for this compound is not available.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (Ketone) | ~1.24 Å |
| C-N (Amino) | ~1.39 Å | |
| C-C (Aromatic) | ~1.40 Å | |
| C-C (Aliphatic) | ~1.53 Å | |
| Bond Angle | C-C-C (Propanone) | ~115° |
| C-C=O (Ketone) | ~122° | |
| Dihedral Angle | C-C-C-C (Phenyl-Propane) | Variable (Conformational) |
The electronic properties of a molecule govern its reactivity and spectroscopic behavior. DFT is used to calculate the distribution of electrons and the energies of the molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO is the orbital from which an electron is most easily removed (acting as a nucleophile), while the LUMO is the orbital that most readily accepts an electron (acting as an electrophile). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.nettandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO would likely have significant contributions from the carbonyl group. In a related amino-substituted chalcone (B49325), the HOMO and LUMO energies were calculated to be -5.90 eV and -2.28 eV, respectively, yielding a reactivity-influencing energy gap of 3.62 eV. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen and a positive potential (blue) near the amino hydrogens, guiding predictions of intermolecular interactions. acs.orgbohrium.com
Table 2: Representative Electronic Properties (Calculated via DFT/B3LYP) Note: Values are illustrative, based on data from analogous compounds. researchgate.net
| Property | Typical Calculated Value | Interpretation |
| EHOMO | -5.8 to -6.0 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -2.1 to -2.3 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 3.6 to 3.8 eV | Indicator of chemical reactivity and stability. |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (FT-IR) and Raman (FT-Raman) spectra. However, calculated frequencies are typically higher than experimental ones due to the harmonic approximation used. To correct this, Scaled Quantum Mechanical Force Fields (SQMFF) or simple scaling factors are applied to the computed frequencies. acs.org This allows for a detailed and reliable assignment of each vibrational mode to a specific peak in the experimental spectrum. researchgate.netresearchgate.net
Table 3: Illustrative Vibrational Frequencies (Calculated vs. Experimental) Note: Wavenumbers are representative, based on studies of related amino ketones and chalcones. researchgate.netresearchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 cm⁻¹ | ~3455 cm⁻¹ |
| N-H Symmetric Stretch | ~3350 cm⁻¹ | ~3358 cm⁻¹ |
| C-H Aromatic Stretch | ~3050 cm⁻¹ | ~3052 cm⁻¹ |
| C=O Ketone Stretch | ~1680 cm⁻¹ | ~1685 cm⁻¹ |
| C-N Stretch | ~1280 cm⁻¹ | ~1285 cm⁻¹ |
To provide a more quantitative picture of reactivity than MEP maps alone, DFT can be used to calculate various reactivity descriptors. Fukui functions (f(r)) are particularly powerful as they indicate the change in electron density at a specific point when an electron is added or removed. scholarsresearchlibrary.com This allows for the precise identification of the atoms most susceptible to:
Nucleophilic attack (where f+(r) is largest)
Electrophilic attack (where f-(r) is largest)
Radical attack (where f0(r) is largest) faccts.de
For this compound, Fukui analysis would likely confirm the carbonyl carbon as a primary site for nucleophilic attack and the aromatic ring carbons as sites for electrophilic attack. bohrium.com
A crucial aspect of computational chemistry is the validation of theoretical models against experimental reality. The calculated structural parameters can be compared with data from single-crystal X-ray diffraction (XRD), while predicted vibrational frequencies are correlated with FT-IR and FT-Raman spectra. acs.orgtandfonline.com Similarly, calculated NMR chemical shifts can be benchmarked against experimental ¹H and ¹³C NMR data. researchgate.netacs.org A high degree of correlation between theoretical and experimental data lends confidence to the computational model and allows it to be used for predicting properties that are difficult or impossible to measure experimentally. researchgate.net
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
Modeling of Intermolecular Interactions and Solution Behavior
No specific studies employing Molecular Dynamics (MD) or Monte Carlo (MC) simulations to model the intermolecular interactions and solution behavior of this compound could be identified. Such studies would be invaluable for understanding how the molecule interacts with itself and with solvent molecules, like water, which is crucial for predicting its solubility, aggregation tendencies, and behavior in a biological medium. For related molecules, the presence of an amino group can facilitate interactions with polar solvents. osti.gov However, without specific simulations for this compound, its precise interaction profile, including hydrogen bonding patterns and solvation free energy, remains speculative.
Simulation of Adsorption Phenomena on Surfaces
There is no available research detailing the simulation of adsorption phenomena of this compound on surfaces. Adsorption simulations are critical for understanding how a molecule might interact with various materials or biological membranes. General methodologies for simulating molecular adsorption using particle-based simulators exist, which can model the interactions between molecules and surfaces, including irreversible and reversible adsorption and desorption. smoldyn.org However, the application of these methods to this compound has not been reported.
Detailed Conformational Landscape Analysis
A detailed conformational landscape analysis of this compound, which would involve mapping its stable conformations and the energy barriers for rotation around its flexible bonds, has not been published. For structurally similar compounds, such as certain chalcone derivatives, conformational analyses have been performed using Density Functional Theory (DFT) calculations to identify different stable conformers. wiley-vch.de These analyses provide insight into the molecule's three-dimensional structure, which is fundamental to its chemical reactivity and biological activity. The absence of such a study for this compound means its preferred spatial arrangement and structural flexibility are not computationally characterized.
Theoretical Prediction of Optical and Electronic Properties (e.g., Time-Dependent DFT - TD-DFT)
No theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) to predict the optical and electronic properties of this compound were found in the scientific literature. TD-DFT calculations are essential for predicting properties such as UV-Vis absorption spectra, which are related to the electronic excitations within the molecule. For other aminophenyl derivatives, DFT studies have been used to elucidate electronic properties, such as identifying the molecule's role as an electron donor and highlighting nucleophilic sites through Molecular Electrostatic Potential (MEP) analysis. researchgate.net Without similar computational data for this compound, its electronic structure, charge distribution, and spectroscopic characteristics remain experimentally and theoretically undetermined.
Chemical Reactivity, Reaction Mechanisms, and Transformational Studies
Elucidation of Reaction Pathways and Mechanistic Intermediates
The reaction pathways involving 1-(4-aminophenyl)propan-2-one are often studied in the context of its synthesis from the corresponding nitroaromatic compound, 1-(4-nitrophenyl)propan-2-one. The reduction of the nitro group is a critical transformation that proceeds through several reactive intermediates.
The catalytic hydrogenation of aromatic nitro compounds is a complex process. The generally accepted pathway involves a stepwise reduction of the nitro group (-NO2) to a nitroso (-NO) group, then to a hydroxylamine (B1172632) (-NHOH) group, and finally to the amine (-NH2) group. itc.mxresearchgate.net Each step represents a two-electron transfer. nih.gov
Reaction Pathway for Nitro Group Reduction: -NO₂ (nitro) → -NO (nitroso) → -NHOH (hydroxylamine) → -NH₂ (amine)
Under certain conditions, particularly at higher concentrations of the starting nitro compound, intermediate species like nitroso and hydroxylamine derivatives can react with each other, leading to the formation of dimeric products such as azo (-N=N-) and azoxy (-N=N+(O-)-) compounds. itc.mx However, the direct reduction pathway to the amine is generally favored. rsc.org In some catalytic systems, it has been proposed that nitrosobenzene (B162901) is not a direct intermediate in the main pathway to aniline (B41778), suggesting alternative routes may be operative. rsc.org
Investigation of Reductive Transformations of Aromatic Nitro and Carbonyl Groups
The selective reduction of the functional groups in precursors to this compound and in the molecule itself is a key area of study. The primary transformations are the reduction of the aromatic nitro group to an amine and the reduction of the ketone's carbonyl group to a secondary alcohol or a methylene (B1212753) group.
Reduction of the Aromatic Nitro Group: The conversion of 1-(4-nitrophenyl)propan-2-one to this compound is a classic example of aromatic nitro group reduction. This transformation is highly exothermic; for instance, the hydrogenation of nitrobenzene (B124822) to aniline has a heat of reaction of 493 kJ/mol. itc.mx Catalytic hydrogenation is the most common method, employing transition metal catalysts. researchgate.net
Supported palladium and platinum catalysts are highly effective for this purpose. nih.gov For example, 5% Palladium on alumina (B75360) (Pd/Al₂O₃) is a common catalyst used in these hydrogenations. itc.mxresearchgate.net Another efficient system involves using ammonium (B1175870) formate (B1220265) as a hydrogen source in a process called catalytic transfer hydrogenation (CTH), which can be performed under mechanochemical ball milling conditions with a palladium on carbon (Pd/C) catalyst. mdpi.com These methods are often highly selective for the nitro group, leaving the ketone functionality intact. researchgate.net
Reduction of the Carbonyl Group: The ketone group in this compound can also be reduced. Catalytic hydrogenation can convert the aryl alkyl ketone into an alcohol, forming 1-(4-aminophenyl)propan-2-ol. researchgate.net Under more forceful conditions, such as using a palladium catalyst, the carbonyl can be fully reduced to a methylene group (C=O → CH₂), yielding 4-propylaniline. libretexts.org This two-step sequence of Friedel-Crafts acylation followed by carbonyl reduction is a standard method for preparing primary alkylbenzenes. libretexts.org
It's important to note that the conditions for these reductions must be chosen carefully, as catalytic hydrogenation can affect both nitro and carbonyl groups. However, the nitro group is generally the more reactive of the two towards hydrogenation. libretexts.org
| Starting Material | Target Functional Group | Reagents/Catalyst | Product | Selectivity |
|---|---|---|---|---|
| 1-(4-nitrophenyl)propan-2-one | Nitro (-NO₂) | H₂, Pd/C or Pd/Al₂O₃ | This compound | High for nitro group over ketone researchgate.net |
| 1-(4-nitrophenyl)propan-2-one | Nitro (-NO₂) | Ammonium Formate, Pd/C (CTH) | This compound | Tolerates various functional groups mdpi.com |
| This compound | Carbonyl (C=O) | H₂, Catalyst | 1-(4-aminophenyl)propan-2-ol | Achievable with high yield researchgate.net |
| This compound | Carbonyl (C=O) | H₂, Pd Catalyst (stronger conditions) | 4-propylaniline | Full reduction to methylene libretexts.org |
Analysis of Nucleophilic and Electrophilic Reactivity of the Aryl and Keto Centers
The reactivity of this compound is characterized by a duality of nucleophilic and electrophilic centers.
Nucleophilic Reactivity: The primary nucleophilic centers are the nitrogen atom of the amino group and the aromatic ring itself. The amino group is a strong activating group, increasing the electron density of the phenyl ring through resonance. This makes the ring highly susceptible to electrophilic aromatic substitution, particularly at the ortho positions relative to the amino group. The lone pair of electrons on the nitrogen atom also allows it to act as a potent nucleophile in reactions like acylation or alkylation. In neutral conditions, the amino group is generally more nucleophilic than a phenolic hydroxyl group. researchgate.net
The carbon atom alpha to the ketone can also become nucleophilic. In the presence of a base, a proton can be removed to form an enolate ion, which is a strong carbon-based nucleophile capable of reacting with various electrophiles.
Electrophilic Reactivity: The main electrophilic center in the molecule is the carbonyl carbon of the ketone group. This carbon atom is electron-deficient due to the electronegativity of the oxygen atom, making it a target for attack by nucleophiles. This reactivity is fundamental to reactions such as additions, condensations (e.g., Mannich reaction), and reductions by hydride reagents. organic-chemistry.org An electrophile is defined as an electron-deficient species that can accept a lone pair of electrons. youtube.com
Kinetic and Thermodynamic Considerations in Reactions Involving Aminophenyl Propanone Derivatives
The rates and equilibrium positions of reactions involving aminophenyl propanone and its precursors are governed by kinetic and thermodynamic principles.
The electronic nature of substituents on the nitrobenzene ring significantly affects the reduction kinetics. Electron-donating groups, such as the amino group (-NH2), can make the electrochemical reduction of a nitro group more difficult. iiste.org Conversely, electron-withdrawing groups facilitate this reduction. iiste.org The adsorption of the phenyl group onto the catalyst surface can also play a significant role in the reaction kinetics. researchgate.net
| Parameter | Influence on Reactions of (Nitro/Amino)phenyl Propanone | Example/Observation |
|---|---|---|
| Kinetics | Reaction Rate | The rate of nitro group reduction increases with temperature, catalyst concentration, and H₂ pressure. researchgate.netnih.gov |
| Substituent Effects | Electron-donating groups on the nitroaromatic ring decrease the rate of electrochemical reduction. iiste.org | |
| Reaction Mechanism | Often modeled by Langmuir-Hinshelwood kinetics, assuming adsorption of reactants on the catalyst. itc.mxresearchgate.net | |
| Thermodynamics | Reaction Feasibility | Hydrogenation of nitro groups is highly exothermic (e.g., -493 kJ/mol for nitrobenzene), indicating a thermodynamically favorable reaction. itc.mx |
| Product Stability | The final amine product is thermodynamically more stable than the hydroxylamine intermediate. researchgate.net |
Advanced Research Applications in Materials Science and Chemical Engineering
Role as Key Synthetic Intermediates in Fine Chemical Synthesis
The utility of aromatic ketones and amines as versatile building blocks in organic synthesis is a well-established principle. researchgate.netmdpi.com These functional groups are reactive and can be used to construct a wide variety of more complex molecular architectures. However, specific examples detailing the use of 1-(4-aminophenyl)propan-2-one in these roles are not extensively documented in peer-reviewed research.
Development of Optoelectronic and Photophysical Materials
The development of materials with specific optical and electronic properties is a major focus of modern materials science. utah.edu Organic compounds are frequently explored for these applications due to their tunable properties. mdpi.comresearchgate.net
Sensing Material Development and Characterization
The incorporation of amine functionalities is a well-established strategy in the design of chemical sensors, particularly for the detection of various gases. The lone pair of electrons on the nitrogen atom can interact with gas molecules, leading to changes in the material's physical or electrical properties that can be detected.
Applications in Chemical Gas Sensing
The sensing mechanism would likely involve the interaction of the amine groups with acidic or oxidizing gases. For instance, in the presence of an acidic gas, the amine group can be protonated, which would alter the electronic properties of the polymer backbone, leading to a measurable change in resistance or capacitance. Chemiresistive sensors based on such polymers would operate on the principle of a change in electrical resistance upon exposure to the target gas. The sensitivity and selectivity of such a sensor would be influenced by the polymer's morphology, the density of amine sites, and the operating temperature.
Investigation of Chemo-sensing Mechanisms
The chemo-sensing mechanism of a hypothetical sensor based on a polymer derived from this compound would likely involve several processes. The primary interaction would be the adsorption of gas molecules onto the surface of the sensing material. This adsorption can be either physisorption, involving weak van der Waals forces, or chemisorption, involving the formation of stronger chemical bonds.
For amine-containing materials, the interaction with acidic gases is a key sensing pathway. The protonation of the amine group upon exposure to gases like hydrogen chloride (HCl) or sulfur dioxide (SO2) would lead to the formation of ammonium (B1175870) salts. This process would introduce charge carriers into the material, thereby modulating its conductivity. The extent of this change would be proportional to the concentration of the gas, forming the basis for quantitative detection.
The selectivity of such a sensor would depend on the relative affinity of the amine groups for different gas molecules. While sensitive to acidic gases, it might also show cross-sensitivity to other polar molecules. Enhancing selectivity could be achieved through molecular imprinting techniques or by creating composite materials with other functional components.
Studies on Corrosion Inhibition Properties
The primary amino group and the aromatic ring in this compound make it a promising candidate for the synthesis of corrosion inhibitors, particularly through the formation of Schiff bases. Schiff bases, formed by the condensation reaction of a primary amine with an aldehyde or ketone, are well-documented as effective corrosion inhibitors for various metals and alloys in acidic media.
Research on Schiff bases derived from analogous aromatic amines, such as 4-aminoacetophenone, has demonstrated their ability to form a protective film on the metal surface, thereby inhibiting corrosion. These studies provide a framework for understanding the potential corrosion inhibition properties of Schiff bases derived from this compound.
The inhibition mechanism of such Schiff bases is typically attributed to their adsorption on the metal surface. This adsorption can occur through the sharing of electrons between the nitrogen and oxygen atoms of the Schiff base and the vacant d-orbitals of the metal atoms. The aromatic rings can also contribute to the adsorption through π-electron interactions. This adsorbed layer acts as a barrier, isolating the metal from the corrosive environment.
Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance of these inhibitors. PDP studies on analogous Schiff bases have shown that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
EIS measurements provide insights into the charge transfer resistance at the metal-solution interface. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of a protective film that impedes the corrosion process. The inhibition efficiency (IE) can be calculated from both PDP and EIS data, providing a quantitative measure of the inhibitor's effectiveness.
The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters derived from the adsorption isotherm can provide further information about the nature of the adsorption process (physisorption or chemisorption).
Table 1: Expected Corrosion Inhibition Parameters for a Schiff Base Derived from this compound (based on analogous compounds)
| Parameter | Expected Value/Behavior |
| Inhibition Efficiency (IE%) | Increases with increasing inhibitor concentration. |
| Corrosion Current Density (Icorr) | Decreases in the presence of the inhibitor. |
| Corrosion Potential (Ecorr) | Shows a slight shift, indicative of a mixed-type inhibitor. |
| Charge Transfer Resistance (Rct) | Increases significantly with inhibitor concentration. |
| Adsorption Isotherm | Likely to follow the Langmuir adsorption isotherm. |
Investigations into Molecular Interactions and Pre Clinical Biological Activity Potential
Molecular-Level Studies of Enzyme Inhibition Mechanisms
While direct studies on 1-(4-aminophenyl)propan-2-one are not extensively documented, research into structurally related propan-2-one derivatives has provided insight into potential enzyme inhibition mechanisms. For instance, derivatives of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) have been examined for their inhibitory properties against Deoxyribonuclease I (DNase I). nih.gov
In vitro assessments demonstrated that these compounds act as inhibitors of DNase I. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, were determined for two such derivatives. These findings suggest that the propan-2-one scaffold can be a basis for developing enzyme inhibitors. nih.gov The mechanisms of enzyme inhibition are varied, including competitive, noncompetitive, and uncompetitive inhibition, where the inhibitor molecule binds to the enzyme's active site or an allosteric site to block its activity. wikipedia.orgnih.govnih.gov
| Compound | Target Enzyme | IC50 (μM) |
| 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one | Deoxyribonuclease I (DNase I) | 192.13 ± 16.95 |
| 1-[1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-yl]propan-2-one | Deoxyribonuclease I (DNase I) | 132.62 ± 9.92 |
Data sourced from studies on 1-(pyrrolidin-2-yl)propan-2-one derivatives. nih.gov
Receptor Binding Investigations at a Molecular Level
Investigations into derivatives containing the 4-aminophenyl and propanamide structures, which are closely related to this compound, have revealed potent interactions with specific receptors. A series of 2-(4-aminophenyl)propanamide derivatives have been identified as potent antagonists for the human transient receptor potential vanilloid 1 (hTRPV1). nih.gov
The TRPV1 receptor is a non-selective cation channel involved in the detection and transduction of pain and heat stimuli. The study demonstrated that these propanamide derivatives could effectively block the activation of the hTRPV1 receptor by various stimuli, including capsaicin (B1668287) and elevated temperatures. The most potent compounds in this series exhibited strong and selective antagonism for the receptor, highlighting the potential of this chemical scaffold in modulating receptor activity. nih.gov
Computational Molecular Docking Simulations for Ligand-Target Interactions
To elucidate the molecular basis of the observed biological activities, computational molecular docking simulations have been employed. These studies predict the binding orientation and affinity of a ligand to its target protein, offering insights into the specific interactions that stabilize the ligand-receptor complex. nih.govplos.org
For the 4-aminophenyl propanamide derivatives targeting the hTRPV1 receptor, a docking study was performed using an established hTRPV1 homology model. nih.gov The simulation highlighted crucial hydrogen bond interactions between the ligand and the receptor, which are believed to contribute significantly to its high binding affinity and potent antagonism. nih.govnih.gov
Similarly, molecular docking was used to understand the inhibition of DNase I by 1-(pyrrolidin-2-yl)propan-2-one derivatives. The simulations suggested that the inhibitors' affinity is driven by interactions with several key amino acid residues within the enzyme's active site, including Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, and His 252. nih.gov
| Ligand Class | Target Protein | Key Interacting Residues Identified via Docking |
| 4-Aminophenyl propanamide derivatives | hTRPV1 Receptor | Formation of crucial hydrogen bonds contributing to potency. nih.govnih.gov |
| 1-(Pyrrolidin-2-yl)propan-2-one derivatives | Deoxyribonuclease I (DNase I) | Glu 39, Glu 78, Arg 111, Pro 137, Asp 251, His 252. nih.gov |
General Bioactivity Research Contexts (e.g., Antimicrobial, Antioxidant, Radioprotective Potential in in vitro or Theoretical Models)
Derivatives incorporating the 4-aminophenyl moiety have been synthesized and evaluated for their antimicrobial properties. For example, certain 2-(4-aminophenyl) benzimidazole-based pyrimidine (B1678525) derivatives have been prepared and tested for antibacterial activity. researchgate.net Additionally, other research on novel 1,4-benzoxazin-3-one derivatives has shown good antibacterial activity against several phytopathogenic bacteria. nih.gov These studies indicate that the broader chemical class to which this compound belongs is a subject of interest in the development of new antimicrobial agents. nih.govmdpi.com
The antioxidant capacity of compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comzsmu.edu.ua Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to this compound, has demonstrated significant antioxidant activity in DPPH radical scavenging assays. nih.gov Certain compounds in this series showed antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid, indicating a strong potential to neutralize damaging reactive oxygen species. nih.gov This free radical scavenging ability is a key mechanism for antioxidant action. mdpi.com
| Compound Class | Assay | Key Finding |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | DPPH Radical Scavenging | Some derivatives exhibited ~1.4 times higher activity than ascorbic acid. nih.gov |
A compound closely related to the subject of this article, para-aminopropiophenone (PAPP), has been specifically noted in studies for its radioprotective effects. nih.gov Radioprotective agents are substances that can reduce the damage caused by ionizing radiation. The mechanism often involves the scavenging of free radicals generated by radiation, which can cause significant damage to DNA and other cellular components. nih.gov The demonstrated effect of PAPP suggests that the core structure of this compound may hold potential in the context of radioprotection.
Computational Structure-Activity Relationship (SAR) Derivations
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the 4-aminophenyl propanamide derivatives acting as TRPV1 antagonists, detailed SAR analyses have been conducted. nih.govnih.gov
These studies revealed several key structural features that influence potency:
Substitution on the Aminophenyl Ring: The introduction of specific substituents, such as halogens, at the 3 and 5 positions of the 4-aminophenyl ring was found to significantly enhance antagonistic activity. nih.gov
Linker Modification: A comparison between 2-(4-aminophenyl)acetamide (B1267592) and the corresponding propanamide analogues indicated that the acetamide (B32628) derivatives displayed improved potency, suggesting the length and nature of the linker are critical. nih.gov
Stereochemistry: The biological activity was found to be stereospecific. For N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, the (S)-configuration showed markedly greater selectivity and potency as a TRPV1 antagonist compared to the (R)-configuration. nih.gov
These computational and synthetic chemistry efforts provide a clear roadmap for modifying the this compound scaffold to enhance specific biological activities. nih.gov
| Structural Moiety | Modification | Impact on TRPV1 Antagonist Activity |
| 4-Aminophenyl Ring | 3,5-dihalo substitution | Excellent antagonism and improved potency. nih.gov |
| Side Chain | Change from propanamide to acetamide | Improved potency. nih.gov |
| Stereocenter | (S)-configuration vs (R)-configuration | Marked selectivity and higher potency for the (S)-configuration. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies for Aminophenyl Propanones
The future of synthesizing aminophenyl propanones hinges on the development of novel methods that are both efficient and environmentally sustainable. A significant shift away from traditional synthetic routes is anticipated, with a strong emphasis on biocatalysis and flow chemistry.
Biocatalytic methods, utilizing enzymes or whole-cell systems, offer high selectivity under mild reaction conditions. For instance, the use of microbial catalysts like Baker's Yeast (Saccharomyces cerevisiae) has shown success in the green synthesis of related compounds such as optically pure 1-(4-aminophenyl)ethanol. jacsdirectory.com Future work will likely focus on identifying or engineering specific enzymes (e.g., transaminases, oxidoreductases) for the asymmetric synthesis of chiral aminophenyl propanones, which are valuable intermediates for pharmaceuticals. researchgate.net This approach minimizes waste and avoids the use of hazardous reagents. researchgate.net
Continuous flow chemistry is another promising frontier. This technology enables reactions to be performed in a continuous stream rather than in a batch reactor, offering superior control over reaction parameters, improved safety, and easier scalability. The implementation of flow processes for the nitration of phenylpropanone followed by a reduction step could streamline the synthesis of 1-(4-aminophenyl)propan-2-one, reducing reaction times and improving yield and purity.
| Synthetic Methodology | Key Advantages | Potential Application for Aminophenyl Propanones |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. | Asymmetric synthesis of chiral aminophenyl propanones using engineered enzymes. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, increased efficiency. | Streamlined multi-step synthesis, such as nitration and subsequent reduction, in a continuous process. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | C-H activation or functionalization of the aromatic ring under mild conditions. |
Integration of Advanced Computational Modeling for Predictive Molecular Design
Advanced computational modeling is set to revolutionize the design of novel this compound derivatives. By leveraging in silico techniques, researchers can predict the properties and activities of new molecules before their synthesis, saving significant time and resources. nih.gov
Molecular docking studies can be employed to predict the binding affinity and interaction modes of aminophenyl propanone derivatives with specific biological targets, such as enzymes or receptors. This is crucial for designing new potential therapeutic agents. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, guiding the design of more potent analogues.
Computational tools are also vital for designing new functional materials. Density Functional Theory (DFT) calculations can predict electronic properties, such as HOMO-LUMO gaps, which are essential for developing new organic electronic materials. nih.gov These predictive models allow for the rational design of molecules with tailored optical and electronic characteristics.
| Computational Technique | Application in Aminophenyl Propanone Research | Predicted Outcome |
| Molecular Docking | Simulating the interaction of derivatives with biological targets (e.g., enzymes, receptors). | Identification of potential drug candidates with high binding affinity and specificity. nih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity or physical properties. | Predictive models to guide the synthesis of compounds with enhanced desired properties. |
| Density Functional Theory (DFT) | Calculating electronic structure and properties of novel derivatives. | Design of new functional materials with specific electronic and optical properties. nih.gov |
Exploration of New Functional Materials Derived from Aminophenyl Propanone Motifs
The unique chemical structure of this compound, featuring a primary amine and a ketone group on a phenyl ring, makes it an attractive building block for novel functional materials. The primary amine group allows for its incorporation into various polymer backbones.
One emerging area is the development of UV-responsive degradable polymers. Research on the related compound 1-(4-aminophenyl)ethane-1,2-diol has demonstrated the feasibility of creating polymers that degrade upon exposure to UV light. researchgate.net By incorporating the aminophenyl propanone moiety into polyester (B1180765) or polyamide chains, similar smart materials could be developed for applications in drug delivery, photoresists, or temporary coatings.
Furthermore, the aromatic amine functionality can be used to synthesize high-performance polymers like polyimides or polyamides. These materials are known for their exceptional thermal stability and mechanical strength. Derivatives of this compound could be designed as monomers to introduce specific functionalities, such as photosensitivity or enhanced solubility, into these polymer systems. The exploration of pyrrole-based derivatives, known for their diverse biological activities and material applications, also presents a promising avenue. frontiersin.org
Deeper Mechanistic Elucidation of Molecular Interactions in Biological Systems
While derivatives of related aminophenols have shown broad-spectrum antimicrobial and antidiabetic activities, a deep mechanistic understanding of how these compounds interact with biological systems at the molecular level is often lacking. nih.gov Future research will need to employ advanced analytical and biophysical techniques to elucidate these mechanisms.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level details of how aminophenyl propanone derivatives bind to their protein targets. Such studies are critical for structure-based drug design, allowing for the optimization of lead compounds to improve their efficacy and selectivity.
Investigating DNA interaction is another key area. Studies on related 4-aminophenol (B1666318) derivatives have highlighted their potential to interact with DNA, suggesting possible applications as anticancer agents. nih.gov Future work should focus on clarifying the mode of binding (e.g., intercalation, groove binding) and the structural features of the aminophenyl propanone scaffold that govern this interaction.
Application of Green Chemistry Principles to the Synthesis and Application of Aminophenyl Propanone Derivatives
The integration of green chemistry principles is fundamental to the future of chemical synthesis and application. msu.edupsu.edusemanticscholar.org For aminophenyl propanone derivatives, this involves a holistic approach to minimize environmental impact throughout the product lifecycle. nih.gov
The twelve principles of green chemistry provide a framework for this endeavor. Key areas of focus will include:
Waste Prevention : Designing synthetic routes with high atom economy to minimize the formation of byproducts. greenchemistry-toolkit.org
Safer Solvents and Auxiliaries : Replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. psu.edu
Use of Renewable Feedstocks : Exploring biosynthetic pathways that start from renewable resources, such as biomass, to produce the core aminophenyl propanone structure. psu.edu
Catalysis : Utilizing highly efficient and selective catalysts, particularly biocatalysts, to reduce energy consumption and waste. semanticscholar.org
Design for Degradation : Designing derivatives that are effective for their intended purpose but will degrade into benign substances after use, preventing environmental persistence. msu.edu
A practical example is the use of microbial catalysts in aqueous media, which addresses several green principles simultaneously by using a renewable catalyst in a safe solvent under mild conditions. jacsdirectory.com By systematically applying these principles, the synthesis and use of aminophenyl propanone derivatives can become significantly more sustainable. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-(4-aminophenyl)propan-2-one, and how do reaction conditions influence yield?
The compound can be synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and acetone under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:
- Temperature : Optimal yields are reported at 50–60°C to minimize side reactions like over-condensation.
- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is required to isolate the product from byproducts such as dimerized intermediates .
Q. How can the purity and structural identity of this compound be verified?
Employ a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm for the 4-aminophenyl group) and a ketone-proximate methyl group (δ 2.1–2.3 ppm).
- ¹³C NMR : The carbonyl carbon typically resonates at δ 205–210 ppm.
- Mass Spectrometry (MS) : Molecular ion peak at m/z 149 (C₉H₁₁NO⁺) and fragmentation patterns consistent with cleavage at the ketone group.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity >95% .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Key steps include:
- Crystallization : Slow evaporation of a saturated ethanol solution yields suitable crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Refinement : Employ the SHELX suite (e.g., SHELXL-2018) for structure solution and refinement. The amino group’s planarity and ketone orientation can be validated against calculated electron density maps .
Q. What computational methods are effective for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites. The amino group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic substitution at the para position.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation behavior.
- TD-DFT : Predict UV-Vis absorption spectra (λmax ≈ 280–300 nm) for comparison with experimental data .
Q. How can contradictory results in catalytic reduction studies of this compound be resolved?
Discrepancies in hydrogenation yields (e.g., ketone vs. amine reduction) often arise from catalyst selection:
- Catalyst Screening : Compare Pd/C (selective for ketone reduction) vs. Raney Ni (may over-reduce the aromatic amine).
- Reaction Monitoring : Use in-situ IR spectroscopy to track carbonyl peak (1700 cm⁻¹) disappearance.
- Byproduct Analysis : LC-MS identifies intermediates like 1-(4-aminophenyl)propan-2-ol, guiding optimization of H₂ pressure and temperature .
Methodological Challenges
Q. What strategies mitigate degradation of this compound during long-term storage?
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the amine group.
- Stabilizers : Add 0.1% (w/v) ascorbic acid to ethanol solutions to inhibit radical-mediated degradation.
- Periodic Analysis : Monitor via TLC (Rf = 0.4 in 7:3 hexane/ethyl acetate) to detect decomposition products like 4-nitropropiophenone .
Q. How can enantiomeric impurities in chiral derivatives of this compound be quantified?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations.
- NMR Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
